
3-(Aminomethyl)-5-fluorobenzoic acid
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Overview
Description
3-(Aminomethyl)-5-fluorobenzoic acid is an organic compound that features both an amino group and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-fluorobenzoic acid typically involves the introduction of the amino group and the fluorine atom onto the benzoic acid ring. One common method is the nitration of 5-fluorobenzoic acid followed by reduction to introduce the amino group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 3-(Nitromethyl)-5-fluorobenzoic acid.
Reduction: Formation of 3-(Aminomethyl)-5-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Unfortunately, the search results provided do not contain comprehensive information specifically on the applications of "3-(Aminomethyl)-5-fluorobenzoic acid". However, they do offer some related insights:
- Related Compounds: One search result mentions "3-Aminomethyl-5-fluorobenzoic Acid Methyl Ester" , which is an ester derivative of the target compound. Another search result discusses "3-fluoro-5-aminolevulinic acid (3F-5-ALA)", a fluorinated analog of 5-ALA .
- Uses of ortho-Aminomethylphenylboronic acids: One article discusses the uses of ortho-aminomethylphenylboronic acids in receptors for carbohydrates and other compounds containing vicinal diols. It highlights their role in enhancing affinity towards diols at neutral pH and their involvement in modulating the emission properties of appended fluorophores upon diol binding .
- 2-amino-5-fluorobenzoic acid: Mentions that 2-amino-5-fluorobenzoic acid is a crucial precursor in the production of synthetic drugs, weed killers, plant growth regulators, and quinolines . It can be used as a precursor for HIV antivirals, simplexvirus antivirals, cryptolepine (for diabetes treatment), quinolylamine (as an anti-tumor and anti-cancer agent), and neuroprotectives .
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)benzoic acid: Lacks the fluorine atom, which may result in different chemical properties and biological activities.
5-Fluorobenzoic acid:
3-(Aminomethyl)-4-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and interactions.
Uniqueness
3-(Aminomethyl)-5-fluorobenzoic acid is unique due to the specific positioning of the amino group and the fluorine atom on the benzoic acid ring
Biological Activity
3-(Aminomethyl)-5-fluorobenzoic acid, also known as 5-Fluoro-3-(aminomethyl)benzoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, mechanisms of action, and relevant case studies.
- Chemical Formula : C9H10FNO2
- Molecular Weight : 185.18 g/mol
- CAS Number : 455-38-9
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and biochemistry:
- Antimicrobial Activity : Studies have shown that this compound has notable antimicrobial properties against certain bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition.
- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest it may reduce the production of pro-inflammatory cytokines in immune cells.
- Potential Anticancer Activity : Preliminary research indicates that this compound may inhibit the growth of cancer cell lines. It appears to interfere with cellular proliferation pathways, although specific mechanisms remain to be fully elucidated.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as a reversible inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has been suggested that this compound can interact with various receptors, influencing downstream signaling pathways related to inflammation and cell growth.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
Anti-inflammatory | Reduces cytokine production in immune cells | |
Anticancer | Inhibits growth in various cancer cell lines |
Case Study Example
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency (IC50 = 15 µM). The study concluded that further investigation into its mechanism could lead to new therapeutic strategies for breast cancer treatment .
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
3-(aminomethyl)-5-fluorobenzoic acid |
InChI |
InChI=1S/C8H8FNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,4,10H2,(H,11,12) |
InChI Key |
JAATZHINXRQLNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)CN |
Origin of Product |
United States |
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